

An In-depth Technical Guide to Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl thiophene-2-carboxylate*

Cat. No.: B1329517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of **methyl thiophene-2-carboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its core molecular data, a standard experimental protocol for its synthesis, and a common method for its analysis.

Core Molecular and Physical Data

Methyl thiophene-2-carboxylate, also known as methyl 2-thenoate, is an ester derivative of thiophene-2-carboxylic acid. Its chemical and physical properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₆ H ₆ O ₂ S	[1] [2] [3] [4]
Molecular Weight	142.176 g/mol	[1] [2] [3]
CAS Registry Number	5380-42-7	[1]
Appearance	Clear light yellow liquid	[4]
Boiling Point	94-96 °C at 14 torr	[4]
Density	1.23 g/mL	[4]

Synthesis of Methyl Thiophene-2-carboxylate via Fischer Esterification

A prevalent and established method for the synthesis of **methyl thiophene-2-carboxylate** is the Fischer esterification of thiophene-2-carboxylic acid with methanol, utilizing an acid catalyst.

Experimental Protocol

Materials:

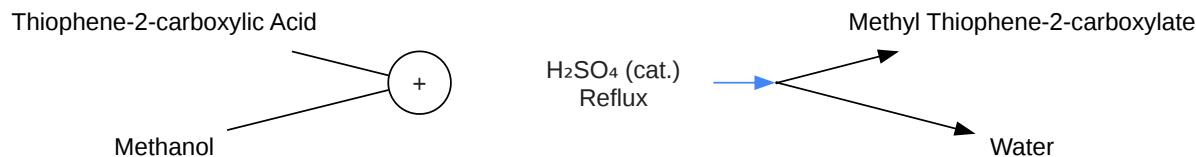
- Thiophene-2-carboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4) or another suitable acid catalyst
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Dichloromethane or diethyl ether
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxylic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **methyl thiophene-2-carboxylate**.
- Purify the crude product by vacuum distillation to yield the final product.

Analytical Characterization


The identity and purity of the synthesized **methyl thiophene-2-carboxylate** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for both separating the compound from any residual starting materials or byproducts and for confirming its molecular weight. The gas chromatogram will indicate the purity of the sample, while the mass spectrum will show the molecular ion peak corresponding to the mass-to-charge ratio of **methyl thiophene-2-carboxylate**.

Visualizing the Synthesis Pathway

The following diagram illustrates the Fischer esterification process for the synthesis of **methyl thiophene-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of Thiophene-2-carboxylic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Thiophene-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329517#methyl-thiophene-2-carboxylate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com